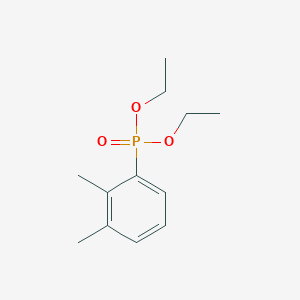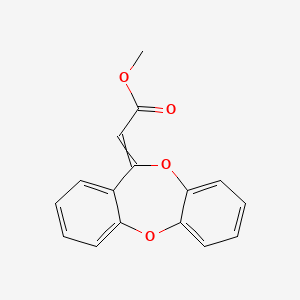![molecular formula C15H13ClO B8275354 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one](/img/structure/B8275354.png)
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one is an organic compound with the molecular formula C15H13ClO It is a derivative of phenylpropanone, where one of the phenyl rings is substituted with a chlorine atom at the para position
準備方法
Synthetic Routes and Reaction Conditions
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-chlorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the para position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)benzoic acid.
Reduction: 4-(4-Chlorophenyl)phenylpropan-2-ol.
Substitution: 4-(4-Methoxyphenyl)phenylpropan-2-one.
科学的研究の応用
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
Industry: It serves as a precursor for the synthesis of dyes, fragrances, and other specialty chemicals.
作用機序
The mechanism of action of 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the phenyl rings can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
類似化合物との比較
Similar Compounds
4-Chlorophenylacetone: Similar structure but lacks the second phenyl ring.
4-Chlorobenzophenone: Contains a similar chlorophenyl group but with a different carbonyl placement.
4-Chlorophenylpropan-2-ol: The reduced form of 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one.
Uniqueness
This compound is unique due to the combination of the chlorophenyl and phenyl groups attached to the propanone backbone. This structure provides distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
特性
分子式 |
C15H13ClO |
|---|---|
分子量 |
244.71 g/mol |
IUPAC名 |
1-[4-(4-chlorophenyl)phenyl]propan-2-one |
InChI |
InChI=1S/C15H13ClO/c1-11(17)10-12-2-4-13(5-3-12)14-6-8-15(16)9-7-14/h2-9H,10H2,1H3 |
InChIキー |
KEKVDFRIGRPWHT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
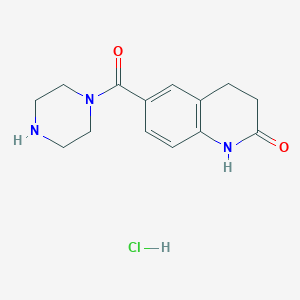
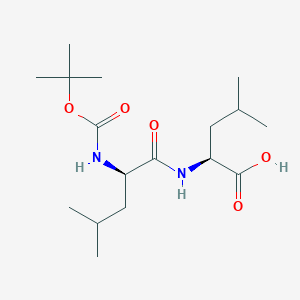
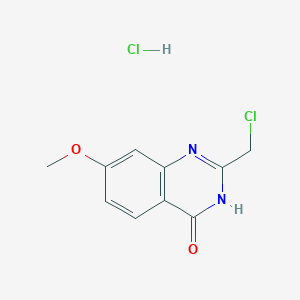
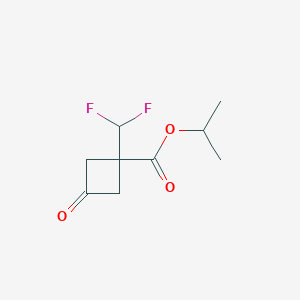
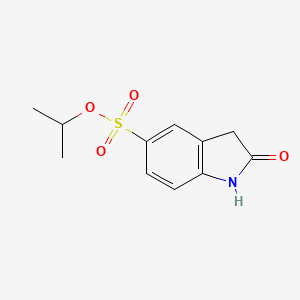
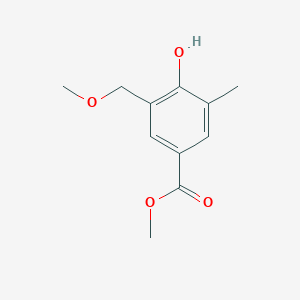
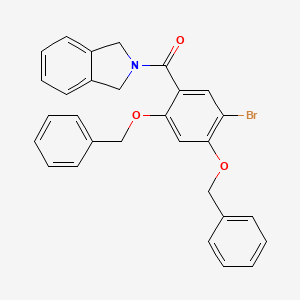
![N-[[4-(oxan-2-yloxy)phenyl]methylidene]hydroxylamine](/img/structure/B8275321.png)
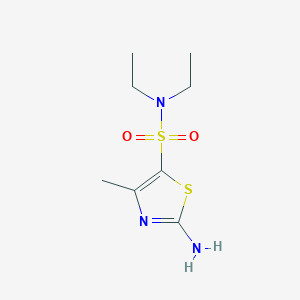
![(R)-2-[4-(2-fluorobenzyloxy)benzylamino]propanamide](/img/structure/B8275333.png)


